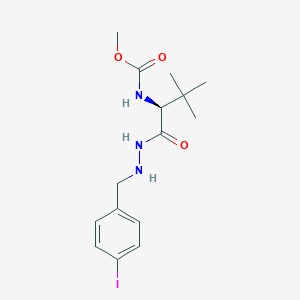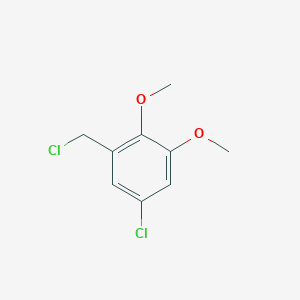
5-Chloro-1-(chloromethyl)-2,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-(chloromethyl)-2,3-dimethoxybenzene is an organic compound with the molecular formula C9H10Cl2O2 It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups at positions 2 and 3, a chloromethyl group at position 1, and a chlorine atom at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(chloromethyl)-2,3-dimethoxybenzene typically involves the chlorination of 1-(chloromethyl)-2,3-dimethoxybenzene. This can be achieved through the reaction of 1-(chloromethyl)-2,3-dimethoxybenzene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and improved yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(chloromethyl)-2,3-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chlorine atoms can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, sodium thiolate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and amines.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include the corresponding hydrocarbons.
Scientific Research Applications
5-Chloro-1-(chloromethyl)-2,3-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of chlorinated aromatic compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(chloromethyl)-2,3-dimethoxybenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA. The methoxy groups can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-2,3-dimethoxybenzene: Lacks the chlorine atom at position 5.
5-Chloro-2,3-dimethoxybenzaldehyde: Contains an aldehyde group instead of a chloromethyl group.
5-Chloro-2,3-dimethoxybenzoic acid: Contains a carboxylic acid group instead of a chloromethyl group.
Uniqueness
5-Chloro-1-(chloromethyl)-2,3-dimethoxybenzene is unique due to the presence of both a chloromethyl group and a chlorine atom on the benzene ring, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C9H10Cl2O2 |
|---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
5-chloro-1-(chloromethyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-8-4-7(11)3-6(5-10)9(8)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
QXYFFBQWWDRKOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


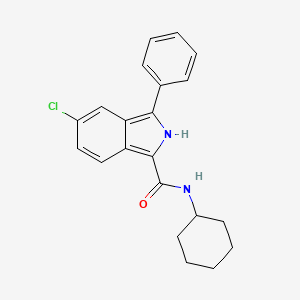
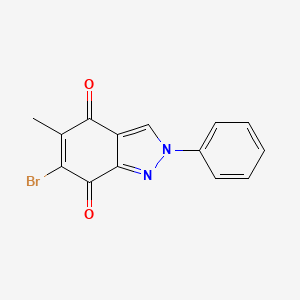
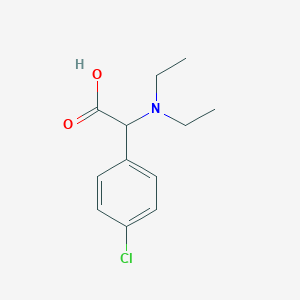
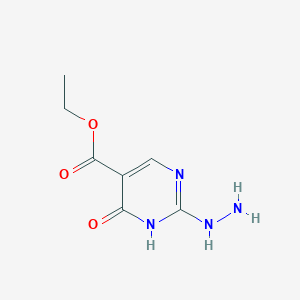
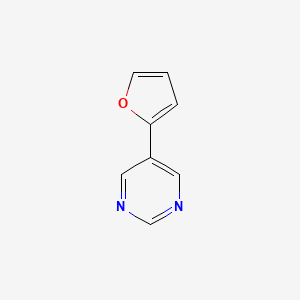
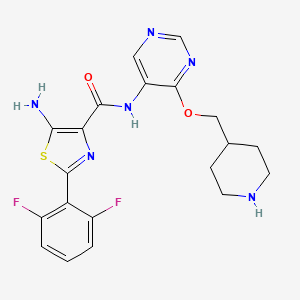
![2-([1,1'-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione](/img/structure/B13100412.png)
![(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B13100413.png)
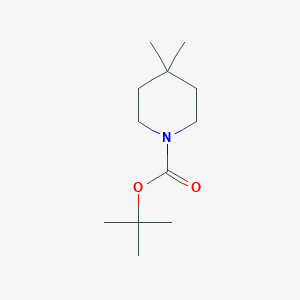
![16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13100425.png)
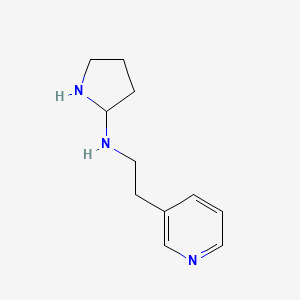
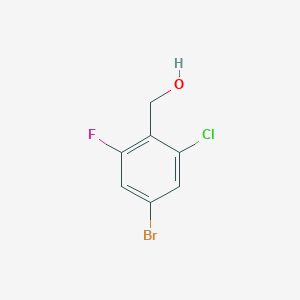
![5-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7(1H)-one](/img/structure/B13100442.png)
